N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide
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Overview
Description
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a carbothioyl group, and a trichloroethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide typically involves multiple steps. One common method includes the following steps:
Formation of the acetylamino group: This step involves the acetylation of aniline to form 3-(acetylamino)aniline.
Introduction of the carbothioyl group: The 3-(acetylamino)aniline is then reacted with a thiocarbonyl compound to introduce the carbothioyl group.
Addition of the trichloroethyl group: The final step involves the reaction of the intermediate with a trichloroethyl compound under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide exerts its effects involves interactions with specific molecular targets. The acetylamino and carbothioyl groups can interact with enzymes and receptors, modulating their activity. The trichloroethyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(((4-(acetylamino)anilino)carbothioyl)amino)-2,2,2-trichloroethyl)acrylamide
- N-(1-(((4-(acetylamino)anilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide
- N-(1-(((4-(acetylamino)anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-fluoroacetamide
Uniqueness
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C16H21Cl3N4O2S |
---|---|
Molecular Weight |
439.8 g/mol |
IUPAC Name |
N-[1-[(3-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H21Cl3N4O2S/c1-9(24)20-10-6-5-7-11(8-10)21-14(26)23-12(16(17,18)19)22-13(25)15(2,3)4/h5-8,12H,1-4H3,(H,20,24)(H,22,25)(H2,21,23,26) |
InChI Key |
COFYMRJKILXNKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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